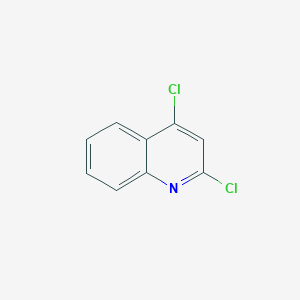

2,4-Dichloroquinoline

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4-dichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNBJYUUUYZVIJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345843 | |

| Record name | 2,4-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

703-61-7 | |

| Record name | 2,4-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dichloroquinoline: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to 2,4-dichloroquinoline. The information is intended to support research and development activities in medicinal chemistry and materials science.

Chemical Structure and Identification

This compound is a heterocyclic aromatic organic compound. The structure consists of a quinoline (B57606) core, which is a bicyclic heteroaromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. In this specific isomer, two chlorine atoms are substituted at positions 2 and 4 of the quinoline ring system.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 703-61-7 | [1] |

| Molecular Formula | C₉H₅Cl₂N | [1] |

| Molecular Weight | 198.05 g/mol | [1] |

| Melting Point | 52-54 °C | |

| Boiling Point | 282 °C | |

| Solubility | Soluble in chloroform (B151607) and methanol; Insoluble in water. | |

| Appearance | White to pale brown solid | |

| SMILES | C1=CC=C2C(=C1)C(=CC(=N2)Cl)Cl | [1] |

| InChIKey | QNBJYUUUYZVIJP-UHFFFAOYSA-N | [1] |

Experimental Protocols

This section details the experimental procedures for the synthesis, purification, and characterization of this compound.

Synthesis of this compound from 4-Hydroxy-2-quinolone

This protocol describes a common method for the synthesis of this compound starting from 4-hydroxy-2-quinolone using phosphorus oxychloride (POCl₃).

Materials:

-

4-Hydroxy-2-quinolone

-

Phosphorus oxychloride (POCl₃)

-

Chloroform (CHCl₃)

-

Ice

-

Sodium carbonate (Na₂CO₃)

-

Water

-

Magnesium sulfate (B86663) (MgSO₄)

-

Ethyl acetate (B1210297)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxy-2-quinolone in an excess of phosphorus oxychloride.

-

Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture onto crushed ice to decompose the excess POCl₃. This should be done in a well-ventilated fume hood as it is a highly exothermic reaction and produces HCl gas.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is approximately 8.

-

Extract the aqueous layer multiple times with chloroform.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Column Chromatography

The crude this compound can be purified by silica (B1680970) gel column chromatography.

Materials:

-

Crude this compound

-

Silica gel (60-120 mesh)

-

Hexane

-

Ethyl acetate

-

Chromatography column

-

TLC plates and developing chamber

-

UV lamp for visualization

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in hexane.

-

Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform packing without air bubbles.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., a mixture of hexane and ethyl acetate). Carefully load the sample onto the top of the silica gel bed.

-

Elution: Begin eluting the column with a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). Gradually increase the polarity of the mobile phase to elute the desired compound.

-

Fraction Collection: Collect the eluent in small fractions.

-

Analysis: Monitor the fractions by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Below is a workflow diagram for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

The structure of synthesized this compound should be confirmed using various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show signals corresponding to the aromatic protons on the quinoline ring. The chemical shifts and coupling patterns will be characteristic of the 2,4-dichloro substitution pattern.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the number and types of carbon atoms in the molecule.

-

Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as C-Cl stretching vibrations.

Biological Activity and Applications

While many quinoline derivatives are known for their broad range of biological activities, including antimalarial, anticancer, and antibacterial properties, the specific biological profile of this compound is less extensively studied compared to its isomers like 4,7-dichloroquinoline.[2] It primarily serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, it can be a precursor for the synthesis of various substituted quinolines by nucleophilic substitution reactions at the 2- and 4-positions. Some quinoline-based compounds have been investigated as enzyme inhibitors, for example, targeting DNA methyltransferases.[3]

The following diagram illustrates the logical relationships in the study of this compound, from its preparation to its potential applications as a chemical building block.

Caption: Logical relationships in the study and application of this compound.

Safety and Handling

This compound is classified as toxic if swallowed, causes skin irritation, and causes serious eye damage.[1] It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound | C9H5Cl2N | CID 607503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

2,4-Dichloroquinoline CAS number and safety data

An In-depth Technical Guide to 2,4-Dichloroquinoline

This guide provides comprehensive technical information on this compound, focusing on its chemical identity, safety data, and applications for researchers, scientists, and professionals in drug development.

Chemical Identification

This compound is a heterocyclic compound that serves as a crucial intermediate in the synthesis of various bioactive molecules.[1]

| Identifier | Value |

| CAS Number | 703-61-7 [2][3] |

| IUPAC Name | This compound[2] |

| Molecular Formula | C₉H₅Cl₂N[1][2][3] |

| Molecular Weight | 198.05 g/mol [1][2][3] |

| Synonyms | Quinoline, 2,4-dichloro-[2][3] |

Physical and Chemical Properties

The table below summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Melting Point | 63 - 67 °C | [1] |

| 52 - 54 °C | [3][4] | |

| Boiling Point | 282 °C | [1][3][4] |

| Appearance | White to light yellow to light orange powder to crystal | [1] |

| Solubility | Soluble in Chloroform, Methanol | [3] |

Safety Data

This compound is classified as a hazardous substance.[2] It is crucial to handle this chemical with appropriate safety precautions.

GHS Hazard Classification

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 3 | Danger | Danger | H301: Toxic if swallowed[2] |

| Skin Corrosion/Irritation | 2 | Warning | Warning | H315: Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | 1 | Danger | Danger | H318: Causes serious eye damage[2] |

| Specific Target Organ Toxicity, Single Exposure | 3 | Warning | Warning | H335: May cause respiratory irritation[2] |

Precautionary Statements and Personal Protective Equipment (PPE)

A comprehensive list of precautionary statements is provided by the ECHA C&L Inventory.[2] Key handling and protective measures include:

| Category | Recommendations |

| Handling | Wash hands and any exposed skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Avoid breathing dust.[5][6] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. Keep in a dry, cool place.[3][5] |

| Personal Protective Equipment | Wear protective gloves, protective clothing, and eye/face protection.[5][6][7] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7] |

| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[6][7] |

| First Aid (Ingestion) | If swallowed, immediately call a POISON CENTER or doctor/physician. Rinse mouth.[2] |

| Spill Response | For minor spills, clean up immediately, avoiding dust generation, and wear impervious gloves and safety glasses. For major spills, evacuate the area, move upwind, and alert the fire brigade. Prevent spillage from entering drains or waterways.[5] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the chlorination of quinoline-2,4-diol.[3]

Materials:

-

Quinoline-2,4-diol (150 g, 931 mmol)

-

Phosphorus oxychloride (POCl₃) (975 mL, 10.4 mol)

-

Chloroform (CHCl₃)

-

Ice water

-

Magnesium sulfate (B86663) (MgSO₄)

-

Ethyl acetate (B1210297) (EtOAc) in hexane (B92381) (20%)

Procedure:

-

A suspension of quinoline-2,4-diol in POCl₃ is stirred at reflux for 6 hours.

-

The reaction mixture is then concentrated.

-

The residue is diluted with 500 mL of CHCl₃.

-

The resulting solution is poured into ice water.

-

The aqueous layer is extracted three times with CHCl₃.

-

The combined organic layers are dried over MgSO₄, filtered, and concentrated.

-

The crude product is purified by flash chromatography on silica gel using 20% EtOAc in hexane as the eluent to yield this compound as a pale brown solid (177 g, 96% yield).[3]

Applications and Workflow

This compound is a versatile building block in medicinal and agricultural chemistry.[1] Its primary use is as an intermediate in the synthesis of more complex molecules with specific biological activities.

Caption: Synthetic pathways from this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C9H5Cl2N | CID 607503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 703-61-7 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

Spectroscopic Data of 2,4-Dichloroquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-dichloroquinoline, a key intermediate in various synthetic applications. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR data have been acquired and analyzed.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ) ppm |

| H-3 | 7.42 |

| H-5 | 8.15 |

| H-6 | 7.65 |

| H-7 | 7.85 |

| H-8 | 8.05 |

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the different carbon environments within the this compound structure.

Table 2: ¹³C NMR Chemical Shifts for this compound [1]

| Carbon Atom | Chemical Shift (δ) ppm |

| C-2 | 151.2 |

| C-3 | 125.1 |

| C-4 | 143.5 |

| C-4a | 127.8 |

| C-5 | 130.8 |

| C-6 | 128.2 |

| C-7 | 130.2 |

| C-8 | 129.5 |

| C-8a | 148.6 |

Solvent: CDCl₃[1]

Experimental Protocol for NMR Spectroscopy

The following is a standard protocol for acquiring ¹H and ¹³C NMR spectra of organic compounds like this compound.[2][3][4]

1.3.1. Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Use a deuterated solvent such as chloroform-d (B32938) (CDCl₃).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ 0.00 ppm).[5]

1.3.2. NMR Data Acquisition

-

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker AC-300 or equivalent) is used.[6]

-

Tuning and Locking: The spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C), and the deuterium (B1214612) signal from the solvent is used to lock the magnetic field.

-

Shimming: The magnetic field homogeneity is optimized by shimming to obtain sharp spectral lines.

-

Acquisition Parameters (Typical):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse experiment.

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

-

1.3.3. Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

-

Referencing: The chemical shift axis is calibrated using the TMS signal at 0.00 ppm.

-

Integration (¹H NMR): The area under each peak is integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound based on the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of this compound shows characteristic absorption bands for aromatic and chloro-substituted compounds.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3150 | Medium | Aromatic C-H stretch |

| 1580-1620 | Strong | Aromatic C=C stretch |

| 1450-1550 | Strong | Aromatic C=C stretch |

| 1000-1200 | Medium | In-plane C-H bending |

| 750-850 | Strong | Out-of-plane C-H bending |

| 650-800 | Strong | C-Cl stretch |

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for preparing solid samples for transmission IR spectroscopy.[7][8][9][10]

2.2.1. Sample Preparation [7][8][9][10]

-

Grinding: Grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle.

-

Mixing: Add approximately 100-200 mg of dry potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample.

-

Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

2.2.2. IR Data Acquisition

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Background Spectrum: A background spectrum of a pure KBr pellet is recorded to subtract any atmospheric and instrumental interferences.

-

Sample Spectrum: The KBr pellet containing the this compound sample is placed in the sample holder, and the IR spectrum is recorded.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.

Mass Spectral Data

The mass spectrum of this compound is characterized by its molecular ion peak and several fragment ions.

Table 4: Key Mass Spectral Fragments for this compound [6]

| m/z | Relative Intensity | Assignment |

| 197 | 100 | [M]⁺ (Molecular ion, C₉H₅³⁵Cl₂N) |

| 199 | 65 | [M+2]⁺ (Isotope peak with one ³⁷Cl) |

| 201 | 10 | [M+4]⁺ (Isotope peak with two ³⁷Cl) |

| 162 | High | [M - Cl]⁺ |

| 127 | Medium | [M - 2Cl]⁺ |

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common technique for the analysis of volatile and semi-volatile organic compounds like this compound.[11][12][13]

3.2.1. Sample Preparation

-

Dissolution: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).

-

Dilution: Dilute the solution to an appropriate concentration for GC-MS analysis (typically in the ppm range).

3.2.2. GC-MS Data Acquisition

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS) is typically used.[13]

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program: A temperature gradient is used to separate the components of the sample. For example, start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

3.2.3. Data Analysis

The resulting chromatogram and mass spectra are analyzed to identify the peak corresponding to this compound and to examine its fragmentation pattern.

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. pubsapp.acs.org [pubsapp.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. books.rsc.org [books.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound | C9H5Cl2N | CID 607503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. shimadzu.com [shimadzu.com]

- 8. youtube.com [youtube.com]

- 9. piketech.com [piketech.com]

- 10. pelletpressdiesets.com [pelletpressdiesets.com]

- 11. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 12. benchchem.com [benchchem.com]

- 13. tdi-bi.com [tdi-bi.com]

An In-depth Technical Guide to the Solubility of 2,4-Dichloroquinoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4-dichloroquinoline in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide furnishes qualitative solubility information, quantitative data for the structurally similar compound 4,7-dichloroquinoline (B193633) for comparative analysis, and a detailed, generalized experimental protocol for determining the solubility of solid organic compounds.

Introduction to this compound

This compound is a heterocyclic aromatic compound with the chemical formula C₉H₅Cl₂N.[1] It serves as a significant intermediate in the synthesis of various biologically active molecules and functional materials. Understanding its solubility in different organic solvents is crucial for its application in chemical synthesis, purification, and formulation development.

Physicochemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₉H₅Cl₂N |

| Molecular Weight | 198.05 g/mol [1] |

| Melting Point | 52-54 °C[2] |

| Boiling Point | 282 °C[2] |

| Appearance | Colorless to light brown solid[2][3] |

Solubility Profile

Qualitative Solubility of this compound:

General literature indicates that this compound is soluble in organic solvents such as chloroform (B151607) and methanol.[2][3] It is reported to be insoluble in water.[3] The aromatic nature of the quinoline (B57606) ring and the presence of chloro-substituents contribute to its affinity for organic solvents.

Quantitative Solubility Data for the Analogous 4,7-Dichloroquinoline:

To provide a quantitative perspective, the following table summarizes the experimental mole fraction solubility of the structural isomer, 4,7-dichloroquinoline, in various organic solvents at different temperatures. This data can offer valuable insights into the potential solubility behavior of this compound.

| Solvent | Temperature (K) | Mole Fraction Solubility (x) |

| Ethanol | 298.2 | 0.0113 |

| 303.2 | 0.0145 | |

| 308.2 | 0.0224 | |

| 313.2 | 0.0364 | |

| 318.2 | 0.0564 | |

| 323.2 | 0.0886 | |

| 328.2 | 0.1353 | |

| 333.2 | 0.2083 | |

| Tetrahydrofuran | 298.2 | - |

| 303.2 | - | |

| 308.2 | - | |

| 313.2 | - | |

| 318.2 | - | |

| 323.2 | - | |

| 328.2 | - | |

| 333.2 | - | |

| Acetonitrile | 298.2 | - |

| 303.2 | - | |

| 308.2 | - | |

| 313.2 | - | |

| 318.2 | - | |

| 323.2 | - | |

| 328.2 | - | |

| 333.2 | - | |

| Acetone | 298.2 | - |

| 303.2 | - | |

| 308.2 | - | |

| 313.2 | - | |

| 318.2 | - | |

| 323.2 | - | |

| 328.2 | - | |

| 333.2 | - | |

| Note: Specific mole fraction solubility data for 4,7-dichloroquinoline in Tetrahydrofuran, Acetonitrile, and Acetone were mentioned to have been measured in the source but the explicit values were not provided in the abstract.[4] |

Experimental Protocol for Solubility Determination (Gravimetric Method)

This section outlines a detailed, generalized procedure for determining the equilibrium solubility of a solid organic compound like this compound in an organic solvent using the gravimetric method.[5][6]

3.1. Materials and Equipment:

-

This compound (or the solid compound of interest)

-

Selected organic solvent(s) (e.g., chloroform, methanol)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

-

Vortex mixer

3.2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid compound to a vial. The presence of undissolved solid is essential to ensure that a saturated solution is formed.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the solubility value remains constant.

-

-

Sample Collection and Separation of Undissolved Solid:

-

After equilibration, cease agitation and allow the vial to stand undisturbed for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved microparticles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without causing decomposition of the solute. Alternatively, a vacuum desiccator can be used.

-

Continue drying until a constant weight is achieved. This is confirmed by repeated weighing until two consecutive measurements are within an acceptable tolerance.

-

Cool the dish to room temperature in a desiccator before each weighing to prevent errors due to air buoyancy.

-

3.3. Calculation of Solubility:

-

Record the final mass of the evaporation dish containing the dried solute.

-

Calculate the mass of the dissolved solute by subtracting the initial mass of the empty evaporation dish from the final mass.

-

The solubility can then be expressed in various units:

-

g/L: (mass of dissolved solute in g) / (volume of solvent sample in L)

-

mg/mL: (mass of dissolved solute in mg) / (volume of solvent sample in mL)

-

mol/L (Molarity): (moles of dissolved solute) / (volume of solvent sample in L)

-

Visualizations

Caption: Experimental workflow for determining solubility via the gravimetric method.

Caption: Key factors influencing the solubility of a solid in a liquid solvent.

References

The 2,4-Dichloroquinoline Scaffold: A Privileged Motif in Drug Discovery and Its Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline (B57606) ring system is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile pharmacological activities. Among its numerous derivatives, the 2,4-dichloroquinoline core has emerged as a particularly valuable starting point for the synthesis of a diverse array of biologically active molecules. The presence of two reactive chlorine atoms at positions 2 and 4 allows for selective functionalization through nucleophilic substitution reactions, providing a facile entry into a wide chemical space. This technical guide provides a comprehensive overview of the biological activities of the this compound scaffold, with a focus on its anticancer and antimicrobial properties. It includes a compilation of quantitative biological data, detailed experimental protocols for synthesis and biological evaluation, and visualizations of key signaling pathways and experimental workflows.

Synthesis of 2,4-Disubstituted Quinoline Derivatives

The this compound scaffold is typically synthesized from an appropriate aniline (B41778) precursor. One common method involves the condensation of an aromatic primary amine with malonic acid in the presence of phosphorus oxychloride (POCl₃), which affords the corresponding 4-hydroxy-2-quinolone. Subsequent treatment with excess POCl₃ yields the desired this compound.[1] Microwave-assisted one-pot syntheses have also been developed to improve efficiency and reaction times.[2]

Representative Synthetic Protocol: One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines[2]

This protocol describes a rapid, one-pot conversion of aromatic amines to 2,4-dichloroquinolines under microwave irradiation.

Materials:

-

Aniline (or substituted aniline)

-

Malonic acid

-

Phosphorus oxychloride (POCl₃)

-

Ethanol-water

Procedure:

-

In a microwave-safe reaction tube, dissolve malonic acid (0.04 mol) in phosphorus oxychloride (25 mL).

-

Slowly add the aniline derivative (0.05 mol) to the solution.

-

Seal the tube with a CaCl₂ trap and expose it to microwave irradiation (e.g., 600 W for 50 seconds).

-

After irradiation, cool the solution to room temperature and pour it into iced water (200 mL).

-

Make the solution slightly alkaline with a dilute aqueous sodium hydroxide (B78521) solution.

-

Filter the resulting precipitate and recrystallize from an ethanol-water mixture with the aid of charcoal to obtain the pure this compound derivative.

The following diagram illustrates a general workflow for the synthesis of 2,4-disubstituted quinoline derivatives.

Anticancer Activity

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various 2,4-disubstituted quinoline and quinazoline (B50416) derivatives, presented as IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (50% growth inhibition) values.

| Compound Class | Derivative/Compound | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |

| Quinazoline-Chalcone | 14g | K-562 (Leukemia) | 0.622 | [3][4][5] |

| RPMI-8226 (Leukemia) | 1.81 | [3][4][5] | ||

| HCT-116 (Colon) | < 0.622 | [3][4][5] | ||

| LOX IMVI (Melanoma) | < 0.622 | [3][4][5] | ||

| MCF7 (Breast) | 1.81 | [3][4][5] | ||

| Pyrimidodiazepine | 16c | Various | High Cytotoxicity | [3][4][5] |

| 2,4-Disubstituted Quinoline | 3c | PC-3 (Prostate) | Significant Activity | [6] |

| 3q | PC-3 (Prostate) | Significant Activity | [6] | |

| 3t | PC-3 (Prostate) | Significant Activity | [6] | |

| 3m | MDA-MB-231 (Breast) | Potent Activity | [6] | |

| 3d | H460 (Lung) | Active | [6] | |

| 3f | H460 (Lung) | Active | [6] | |

| 3aa | PC-3, H460, MDA-MB-231 | Broad Spectrum Activity | [6] | |

| 2-Phenylquinoline-4-carboxamide | 3a | Not Specified | Max. Anticancer Activity | [7] |

| 3f | Not Specified | Max. Anticancer Activity | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[3]

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.[3]

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.[3]

-

Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.[3]

-

Measure the absorbance at 570 nm using a microplate reader.[3]

-

Calculate the IC₅₀ value from the dose-response curve.

The following diagram illustrates a typical workflow for in vitro anticancer drug screening.

Antimicrobial Activity

The this compound scaffold has also served as a template for the development of potent antimicrobial agents, with derivatives exhibiting activity against a range of bacteria and fungi.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for various quinoline derivatives against different microbial strains.

| Compound Class | Derivative/Compound | Microbial Strain | MIC (µg/mL) | Reference |

| Quinoline-Sulfonamide Hybrids | QS Series | S. aureus | 1.95 - 3.9 | |

| E. coli | 3.9 - 7.81 | |||

| C. albicans | 3.9 - 15.62 | |||

| Chloroquinoline Analogs | Compound 5 | S. aureus | 11.00 (inhibition zone in mm) | [8] |

| P. aeruginosa | 11.00 (inhibition zone in mm) | [8] | ||

| Compound 6 | E. coli | 11.00 (inhibition zone in mm) | [8] | |

| Compound 7 | S. pyogenes | 11.00 (inhibition zone in mm) | [8] | |

| Compound 8 | E. coli | 12.00 (inhibition zone in mm) | [8] | |

| Quinoline-1,2,4-triazole Hybrids | Various | Bacteria & Fungi | 6.25 (most effective) | [9] |

| 2-Sulfoether-4-quinolones | Compound 15 | S. aureus | 0.8 µM | [10] |

| B. cereus | 1.61 µM | [10] | ||

| Quinolone Hybrids | Compounds 25 & 26 | A. fumigatus | 0.98 | [10] |

| C. albicans | 0.49 - 0.98 | [10] | ||

| S. pneumoniae | 0.49 | [10] | ||

| S. aureus | 0.98 - 1.95 | [10] | ||

| E. coli | 0.49 | [10] | ||

| M. tuberculosis | 0.39 - 0.78 | [10] | ||

| 6-Amino-4-methyl-1H-quinoline-2-one Derivatives | Compounds 2 & 6 | B. cereus, Staphylococcus, Pseudomonas, E. coli | 3.12 - 50 | [11] |

| A. flavus, A. niger, F. oxysporum, C. albicans | Potentially Active | [11] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

This compound derivatives

-

0.5 McFarland standard

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Dispense the broth medium into the wells of a 96-well plate.

-

Perform serial two-fold dilutions of the test compound across the plate.

-

Prepare an inoculum of the microorganism equivalent to a 0.5 McFarland standard and dilute it to the final concentration.

-

Inoculate each well with the microbial suspension.[11]

-

Incubate the plates under appropriate conditions (e.g., 35°C for 16-20 hours for bacteria).[2]

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways Modulated by Quinoline Derivatives

The anticancer effects of quinoline and quinazoline derivatives are often attributed to their ability to interfere with critical signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/Akt/mTOR and MAPK/ERK pathways are two of the most frequently implicated cascades.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation. Aberrant activation of this pathway is a common feature in many cancers. Several quinazoline-based compounds have been identified as potent inhibitors of PI3K, thereby blocking the downstream signaling to Akt and mTOR.[12] This inhibition can lead to the suppression of cell growth and induction of apoptosis.

The following diagram illustrates the inhibition of the PI3K/Akt/mTOR pathway by quinazoline derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. Broth microdilution - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. rr-asia.woah.org [rr-asia.woah.org]

- 11. researchgate.net [researchgate.net]

- 12. MAPK/ERK pathway inhibition is a promising treatment target for adrenocortical tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

2,4-Dichloroquinoline: A Versatile Scaffold in Modern Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The quinoline (B57606) nucleus is a cornerstone in the architecture of numerous therapeutic agents, and among its halogenated derivatives, 2,4-dichloroquinoline has emerged as a highly versatile and privileged building block in medicinal chemistry. Its strategic placement of two reactive chlorine atoms allows for selective functionalization, paving the way for the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of this compound as a core scaffold, detailing its synthesis, reactivity, and applications in the development of novel therapeutics. Particular focus is given to its role in generating potent anticancer and antimalarial agents. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and visual representations of key chemical and biological pathways.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that are ubiquitous in a wide range of natural products and synthetic pharmaceuticals.[1] The quinoline scaffold's planarity and ability to intercalate with DNA, coupled with its capacity to engage in hydrogen bonding and other non-covalent interactions, make it an ideal framework for designing molecules that can modulate various biological targets. The introduction of halogen substituents, particularly chlorine, at the 2 and 4 positions of the quinoline ring, dramatically enhances its synthetic utility by providing reactive handles for nucleophilic substitution reactions. This has established this compound as a pivotal intermediate in the synthesis of compounds with a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3]

Synthesis of this compound

The preparation of this compound is a well-established process, typically commencing from readily available anilines. A common and efficient method involves a one-pot reaction of an aromatic amine with malonic acid in the presence of phosphorus oxychloride (POCl₃).[1][4] This reaction proceeds through the formation of a 4-hydroxy-2-quinolone intermediate, which is subsequently chlorinated by excess POCl₃ to yield the desired this compound. Microwave-assisted synthesis has also been reported to significantly accelerate this transformation, offering a rapid and efficient alternative to conventional heating methods.[1]

Detailed Experimental Protocol: One-Pot Synthesis of this compound

This protocol describes a general one-pot synthesis of this compound from aniline (B41778).

Materials:

-

Aniline

-

Malonic Acid

-

Phosphorus Oxychloride (POCl₃)

-

Crushed Ice

-

Sodium Carbonate (Na₂CO₃) solution

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add phosphorus oxychloride (25 mL).

-

To the stirred POCl₃, dissolve malonic acid (4.15 g, 0.04 mol).

-

Slowly add aniline (4.6 g, 0.05 mol) to the mixture. The addition should be done portion-wise to control the exothermic reaction.

-

After the addition is complete, heat the reaction mixture to 100°C for 15 minutes.

-

Allow the reaction mixture to cool to room temperature and then carefully pour it onto finely crushed ice to decompose the excess POCl₃. This step should be performed in a well-ventilated fume hood.

-

Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH reaches approximately 8.

-

The resulting precipitate of this compound is collected by filtration.

-

Wash the solid product with copious amounts of cold water to remove any inorganic impurities.

-

Dry the product at room temperature. The typical yield is around 74%.[4]

-

For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol.

Chemical Reactivity and Functionalization

The key to the utility of this compound in medicinal chemistry lies in the differential reactivity of its two chlorine atoms. The chlorine at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position.[5] This regioselectivity is attributed to the electronic influence of the quinoline nitrogen atom, which activates the C4 position for nucleophilic attack. This allows for a stepwise and controlled functionalization of the quinoline core.

dot

References

- 1. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 4. Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Combination of chloroquine diphosphate and salidroside induces human liver cell apoptosis via regulation of mitochondrial dysfunction and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 2,4-Dichloroquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Among its many halogenated derivatives, 2,4-dichloroquinoline has emerged as a versatile starting material for the synthesis of a diverse array of biologically active compounds. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to facilitate further research and drug development in this promising area.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. The primary mechanisms of action appear to involve the inhibition of key signaling pathways and interactions with DNA.

Quantitative Data for Anticancer Activity

| Derivative Class | Cell Line | Activity Metric | Value | Reference |

| 2,4-Diarylquinolines | MDA-MB-231 (Breast) | IC50 | 17.72 ± 0.89 µM | [1] |

| 2,4-Diarylquinolines | MCF-7 (Breast) | IC50 | 13.22 ± 0.50 µM | [1] |

| 4-Aminoquinolines | MDA-MB-468 (Breast) | GI50 | 7.35–8.73 μM | [2] |

| 4-Aminoquinolines | MCF-7 (Breast) | GI50 | 8.22 μM | [2] |

| 2,4,6-Trisubstituted quinolines | Lung, Colon, Liver, Stomach | IC50 | 0.03 µM to 1.24 µM | [3] |

| 2-Anilino-4-alkylaminoquinazolines | MCF-7, HCT-116, HePG-2, HFB4 | IC50 | 9.1 to 10.9 µM | [4] |

| Quinoxaline-coumarin hybrids | Melanoma (MALME-M) | GI | 55.75% | [5] |

| Quinoxaline-triazole hybrids | Leukemia (Ty-82) | IC50 | 2.5 µM | [5] |

| Quinoxaline-triazole hybrids | Leukemia (THP-1) | IC50 | 1.6 µM | [5] |

| Quinoxaline-ester/amide hybrids | Cervical (HeLa) | IC50 | 0.126 µM | [5] |

| Quinoxaline-ester/amide hybrids | Hepatoma (SMMC-7721) | IC50 | 0.071 µM | [5] |

| Quinoxaline-ester/amide hybrids | Leukemia (K562) | IC50 | 0.164 µM | [5] |

Signaling Pathways in Cancer

The anticancer activity of certain quinoline derivatives has been linked to the inhibition of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathways, which are crucial for tumor growth, proliferation, and angiogenesis. Some derivatives are also believed to exert their effects through DNA binding.

Antimalarial Activity

Quinoline-based compounds, most notably chloroquine, have a long history in the treatment of malaria. Derivatives of this compound are being explored as next-generation antimalarials to combat the growing issue of drug resistance. A key target in the Plasmodium falciparum parasite is the detoxification of heme.

Quantitative Data for Antimalarial Activity

| Derivative | Strain | Activity Metric | Value | Reference |

| 1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thiourea | Chloroquine-resistant P. falciparum | IC50 | 1.2 µM | [1] |

| Quinoline-1,2,4-triazine hybrid (40d) | Plasmodium falciparum | IC50 | 4.54 ± 0.16 µM | [1] |

| 7-(2-phenoxyethoxy)-4(1H)-quinolones | Drug-resistant P. falciparum | EC50 | as low as 0.15 nM | [1] |

| Tetrahydropyridine-appended 8-aminoquinoline (B160924) (40c) | P. falciparum 3D7 (sensitive) | EC50 | 1.99 µM | [1] |

| Tetrahydropyridine-appended 8-aminoquinoline (40c) | P. falciparum RKL-9 (resistant) | EC50 | 5.69 µM | [1] |

| 4,7-dichloroquinoline | Chloroquine-sensitive P. falciparum | IC50 | 6.7 nM | [6] |

| 4,7-dichloroquinoline | Chloroquine-resistant P. falciparum | IC50 | 8.5 nM | [6] |

| N-(2-((7-chloroquinolin-4-yl)amino)ethyl)-2,4,6 triisopropylbenzenesulfonamide | P. falciparum | - | Efficiently reduced hemozoin production | [1] |

| N-(3-((7-chloroquinolin-4-yl)amino)propyl)-2,4,6-triisopropylbenzenesulfonamide | P. falciparum | - | Efficiently reduced hemozoin production | [1] |

Mechanism of Action in Malaria

In the acidic food vacuole of the malaria parasite, hemoglobin from the host red blood cells is digested, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin. Many quinoline derivatives are thought to inhibit this process, leading to the accumulation of toxic heme and parasite death.

Antimicrobial and Antiviral Activities

The versatile scaffold of this compound has also been utilized to develop potent antibacterial, antifungal, and antiviral agents.

Quantitative Data for Antimicrobial and Antiviral Activity

| Derivative Class | Target | Activity Metric | Value | Reference |

| 2-sulfoether-4-quinolone | S. aureus | MIC | 0.8 µM | [7] |

| 2-sulfoether-4-quinolone | B. cereus | MIC | 1.61 µM | [7] |

| 2,4-disubstituted quinazoline (B50416) | Influenza A/WSN/33 (H1N1) | IC50 | 3.70–4.19 μM | [8][9] |

| 6-fluoro-quinazoline-2,4-diamine | Chikungunya virus | - | More protective than ribavirin | [10] |

| 7-chloroquinoline derivatives | E. coli | Inhibition Zone | 11.00 ± 0.04 to 12.00 ± 0.00 mm | [11] |

| 7-chloroquinoline derivatives | S. aureus, P. aeruginosa | Inhibition Zone | 11.00 ± 0.03 mm | [11] |

| 7-chloroquinoline derivatives | S. pyogenes | Inhibition Zone | 11.00 ± 0.02 mm | [11] |

Experimental Protocols

A general workflow for the synthesis and biological evaluation of this compound derivatives is outlined below. This typically involves a multi-step synthesis followed by a battery of in vitro assays to determine biological activity.

Key Experimental Methodologies

-

Synthesis: Derivatives are commonly synthesized through nucleophilic substitution reactions at the 2 and 4 positions of the this compound core.[2][12]

-

In Vitro Cytotoxicity Screening: Human cancer cell lines are cultured and exposed to various concentrations of the synthesized compounds. Cell viability is typically assessed using assays such as the MTT or SRB assay to determine the GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration).[2]

-

Antimalarial Assays: The activity against P. falciparum is often determined using a 3H-hypoxanthine incorporation assay or by measuring the level of parasite-specific proteins like HRP-II.[1][13]

-

Antibacterial Susceptibility Testing: The minimum inhibitory concentration (MIC) is determined by broth microdilution or agar (B569324) diffusion methods against a panel of bacterial strains.[7]

-

Antiviral Assays: The antiviral activity is evaluated in cell culture by measuring the reduction in viral replication, for example, through plaque reduction assays or by quantifying viral proteins.[10]

-

Mechanism of Action Studies: These can include enzyme inhibition assays (e.g., for COX or topoisomerase), DNA binding studies (e.g., using UV-visible spectroscopy or molecular docking), and assays to measure the inhibition of specific biological processes like hemozoin formation.[1][5][13]

Conclusion

Derivatives of this compound represent a rich source of potential therapeutic agents with a broad spectrum of biological activities. The data and methodologies presented in this guide highlight the significant opportunities for researchers and drug development professionals to explore this chemical space further. Future work should focus on lead optimization to enhance potency and selectivity, as well as in-depth mechanistic studies to fully elucidate the molecular targets of these promising compounds.

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and anti-influenza A virus activity of novel 2,4-disubstituted quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Identification of 2,4-Diaminoquinazoline Derivative as a Potential Small-Molecule Inhibitor against Chikungunya and Ross River Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. austinpublishinggroup.com [austinpublishinggroup.com]

- 13. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Versatile Intermediate: A Technical Guide to the Discovery and Synthesis of 2,4-Dichloroquinoline

For Immediate Release

A deep dive into the historical evolution and synthetic methodologies of 2,4-dichloroquinoline, a pivotal building block in medicinal chemistry and materials science. This whitepaper offers researchers, scientists, and drug development professionals a comprehensive overview of classical and modern synthetic routes, complete with detailed experimental protocols and comparative data.

The quinoline (B57606) scaffold, a fused bicyclic heterocycle, has been a cornerstone of synthetic chemistry since its initial isolation from coal tar by Friedlieb Ferdinand Runge in 1834.[1] Among its many halogenated derivatives, this compound stands out as a highly versatile intermediate, crucial for the synthesis of a wide range of biologically active compounds. This technical guide illuminates the historical context of its discovery and provides a detailed examination of the core synthetic strategies for its preparation.

From Classical Reactions to Modern Innovations: A Historical Perspective

The late 19th century saw the emergence of foundational methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Combes reactions.[2] These early methods, while groundbreaking, often required harsh conditions. The mid-20th century brought more refined and direct approaches. A significant development in the synthesis of substituted quinolines was the work of Ziegler and Gelfert in 1959, who reported a facile one-pot synthesis of 2,4-dichloroquinolines from aromatic amines and malonic acid in the presence of phosphorus oxychloride.[3] This method provided a more direct and efficient route to this important intermediate. Another classical and logical approach involves the chlorination of the corresponding dihydroxyquinoline. More recently, microwave-assisted organic synthesis has emerged as a rapid and efficient alternative to traditional heating methods.

Core Synthetic Methodologies

This section details the primary synthetic routes to this compound, providing both the chemical logic and detailed experimental procedures.

The Ziegler & Gelfert Method: Condensation of Aromatic Amines with Malonic Acid

This widely recognized method involves the reaction of an aniline (B41778) with malonic acid in the presence of a dehydrating and chlorinating agent, typically phosphorus oxychloride. The reaction proceeds through the formation of a malondianilide intermediate, which then undergoes cyclization and subsequent chlorination.

Reaction Scheme:

Caption: Ziegler & Gelfert synthesis of this compound.

Experimental Protocol:

A detailed protocol for a one-pot synthesis of this compound derivatives is described by Azizian, et al. (2001).[4]

-

Reaction Setup: A mixture of the appropriate primary aromatic amine (1 mole) and malonic acid (2 moles) is prepared in an excess of phosphorus oxychloride.

-

Reaction Conditions: The reaction mixture is refluxed.

-

Work-up: The excess phosphorus oxychloride is removed, and the residue is carefully poured into ice water. The resulting mixture is neutralized to precipitate the crude product.

-

Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like petroleum ether.

| Parameter | Value |

| Starting Materials | Aniline, Malonic Acid, POCl₃ |

| Key Intermediate | 4-hydroxy-2-quinolone |

| Yield | Good |

Table 1. Quantitative data for the Ziegler & Gelfert method.

Chlorination of 2,4-Dihydroxyquinoline (Quinoline-2,4-dione)

A common and effective method for the synthesis of this compound is the direct chlorination of its corresponding dihydroxy precursor, quinoline-2,4-dione, which exists in tautomeric equilibrium with 2,4-dihydroxyquinoline. Phosphorus oxychloride is the most commonly used chlorinating agent for this transformation.

Reaction Scheme:

Caption: Synthesis of this compound via chlorination.

Experimental Protocol:

The following protocol is adapted from a procedure for the chlorination of a hydroxyquinoline derivative.[5][6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 4-hydroxyquinolin-2-one (2 mmol) is treated with phosphorus oxychloride (2 ml).

-

Reaction Conditions: The reaction mixture is heated at 100°C for 15 minutes.

-

Work-up: After cooling, the reaction mixture is carefully poured onto crushed ice to decompose the excess phosphorus oxychloride. The solution is then neutralized to a pH of 8 with sodium carbonate to precipitate the product.

-

Purification: The resulting precipitate is filtered, washed with water, and dried at room temperature. The product can be further purified by crystallization from diethyl ether.

| Parameter | Value |

| Starting Material | 2,4-Dihydroxyquinoline (Quinoline-2,4-dione) |

| Chlorinating Agent | Phosphorus oxychloride (POCl₃) |

| Reaction Temperature | 100°C |

| Reaction Time | 15 minutes |

| Yield | 74% |

Table 2. Quantitative data for the chlorination of 2,4-dihydroxyquinoline.

Microwave-Assisted One-Pot Synthesis

Modern synthetic chemistry often employs microwave irradiation to accelerate reactions, reduce side product formation, and improve yields. The synthesis of 2,4-dichloroquinolines from aromatic amines and malonic acid can be efficiently achieved using this technology.

Reaction Scheme:

Caption: Microwave-assisted synthesis of this compound.

Experimental Protocol:

The following protocol is based on the work of Taherpour et al.[3]

-

Reaction Setup: Malonic acid (0.04 mol) is dissolved in phosphorus oxychloride (25 mL). The aromatic amine (0.05 mol) is then slowly added to the solution.

-

Microwave Irradiation: The reaction vessel is sealed and exposed to microwave irradiation.

-

Work-up: After cooling to room temperature, the solution is poured into iced water (200 mL) and made slightly alkaline with a dilute aqueous sodium hydroxide (B78521) solution to precipitate the product.

-

Purification: The initial product is filtered off and can be recrystallized from an ethanol-water solvent mixture with the aid of charcoal.

| Parameter | Value |

| Starting Materials | Aromatic Amine, Malonic Acid, POCl₃ |

| Microwave Power | 600 W |

| Irradiation Time | 50 seconds |

| Initial Yield | 61% (for this compound) |

Table 3. Quantitative data for the microwave-assisted synthesis.

Conclusion

The synthesis of this compound has evolved from classical, often strenuous, methods to rapid and efficient modern techniques. The Ziegler & Gelfert approach and the chlorination of 2,4-dihydroxyquinoline remain fundamental and widely practiced methods in synthetic labs. The advent of microwave-assisted synthesis offers a significant improvement in terms of reaction time and simplicity. For researchers and professionals in drug discovery and materials science, a thorough understanding of these synthetic pathways is essential for the continued development of novel and impactful quinoline-based compounds.

References

2,4-Dichloroquinoline Derivatives: A Technical Guide to Their Potential as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Among its many variations, the 2,4-dichloroquinoline framework serves as a versatile synthetic intermediate for the development of potent kinase inhibitors. This technical guide provides an in-depth overview of the synthesis, biological activity, and experimental evaluation of this compound derivatives, with a particular focus on their evolution into highly effective kinase inhibitors targeting key players in cancer signaling pathways such as EGFR, VEGFR, and Src.

Introduction to Kinase Inhibition and the Quinoline Scaffold

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. This has made them one of the most important classes of drug targets. The development of small molecule kinase inhibitors has revolutionized cancer therapy. The quinoline ring system, a bicyclic aromatic heterocycle, has proven to be an exceptional scaffold for the design of kinase inhibitors due to its ability to form key interactions within the ATP-binding site of these enzymes. The this compound core, in particular, offers reactive sites at the C2 and C4 positions, allowing for the strategic introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.

Synthesis of this compound and its Derivatives

The primary route to obtaining this compound is through the reaction of an appropriate aniline (B41778) with malonic acid in the presence of phosphorus oxychloride (POCl₃). This one-pot synthesis is an efficient method to generate the key intermediate.[1]

A general synthetic procedure involves slowly adding an aniline to a solution of malonic acid in phosphorus oxychloride and refluxing the mixture. After cooling, the reaction mixture is poured into iced water and neutralized to yield the this compound product.[1] Microwave-assisted synthesis has also been reported as a rapid and efficient alternative to conventional heating.[1]

The chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic substitution, providing a straightforward path to a diverse range of derivatives. A common and biologically significant modification is the selective substitution of the C4 chlorine with an arylamine, yielding 4-anilino-2-chloroquinoline derivatives. This reaction is typically carried out by heating the this compound with the desired aniline, sometimes under neat conditions or in a suitable solvent.[2][3]

Further modifications can be made at the C2 position or on the aniline ring to explore the structure-activity relationship (SAR).

Kinase Inhibition Profile of this compound Derivatives

While this compound itself is not typically the final active inhibitor, its derivatives, particularly the 4-anilino-2-chloroquinolines, have demonstrated potent inhibitory activity against several important oncogenic kinases.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive tumor growth. Several 4-anilinoquin(az)oline derivatives have been investigated as EGFR inhibitors.[4][5] The 4-anilino moiety is crucial for activity, mimicking the adenine (B156593) region of ATP and forming hydrogen bonds with the hinge region of the kinase domain. The 2-chloro substituent can influence the electronic properties and conformation of the inhibitor within the binding pocket.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis. Dual inhibition of EGFR and VEGFR-2 is a promising anti-cancer strategy. Certain 2-chloro-4-anilino-quinazoline derivatives, which share a similar pharmacophore with their quinoline counterparts, have shown potent dual inhibitory activity against both EGFR and VEGFR-2.[6] For instance, some derivatives have demonstrated IC₅₀ values in the micromolar range against both kinases.[6]

Src Kinase Inhibition

Src is a non-receptor tyrosine kinase involved in signaling pathways that control cell proliferation, migration, and angiogenesis. Dysregulated Src activity is associated with tumor malignancy. 4-Anilino-3-quinolinecarbonitriles, which can be synthesized from 2-chloro-4-anilinoquinoline precursors, have been identified as potent inhibitors of Src kinase activity.[7][8] Optimization of the aniline and other substituents has led to compounds with IC₅₀ values in the low nanomolar range.[7]

Quantitative Data on Kinase Inhibition

The following table summarizes the inhibitory activities (IC₅₀ values) of representative 4-anilino-2-chloroquinoline and related derivatives against key kinases. It is important to note that direct inhibitory data for the this compound parent compound is scarce, as it primarily serves as a synthetic precursor. The data presented here is for its more biologically active derivatives.

| Compound Class | Target Kinase | Representative IC₅₀ Values | Reference(s) |

| 4-Anilino-2-chloroquinazolines | EGFR | 1.63 µM | [6] |

| VEGFR-2 | 0.85 µM | [6] | |

| 4-Anilino-3-quinolinecarbonitriles | Src | 1.2 nM - 30 nM | [7] |

| 4-Anilino-5,10-dihydropyrimido[4,5-b]quinolines | Src | Potent inhibitors (specific IC₅₀ not provided in abstract) | [8] |

Experimental Protocols

General Synthesis of this compound Derivatives (4-Anilino-2-chloroquinolines)

This protocol describes a general method for the synthesis of 4-anilino-2-chloroquinoline derivatives from this compound.

Materials:

-

Substituted this compound

-

Appropriate aniline derivative

-

Ethanol (optional, as solvent)

Procedure:

-

A mixture of the substituted this compound (1 equivalent) and the desired aniline (1 to 1.2 equivalents) is heated. The reaction can be performed neat (without solvent) or in a suitable high-boiling solvent like ethanol.

-

The reaction mixture is heated at a temperature ranging from 120°C to 160°C for a period of 30 minutes to several hours, with reaction progress monitored by thin-layer chromatography (TLC).[2][3]

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The resulting solid is washed with water to remove any salts and unreacted starting materials.[3]

-

The crude product is then purified, typically by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., petroleum ether: ethyl acetate) or by recrystallization from a suitable solvent such as methanol (B129727) to yield the purified 4-anilino-2-chloroquinoline derivative.[2]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescent Assay)

This protocol provides a general method for determining the in vitro inhibitory activity of test compounds against a target kinase using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[9][10][11][12]

Materials:

-

Target kinase (e.g., EGFR, VEGFR-2, Src)

-

Kinase-specific substrate peptide

-

ATP

-

Test compound (dissolved in DMSO)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

-

Kinase Reaction Setup:

-

In a 96-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted compound or DMSO (for controls) to each well.

-

Add the kinase enzyme to each well (except for the "no enzyme" blank).

-

Incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor-enzyme interaction.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[12]

-

Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.[12]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Visualizing Pathways and Processes

Signaling Pathways

The following diagrams illustrate the general signaling pathways of EGFR, VEGFR, and Src, highlighting their roles in cancer progression. This compound derivatives, through their conversion to active inhibitors, can block these pathways at the kinase level.

Caption: Simplified EGFR signaling pathway and point of inhibition.

References

- 1. asianpubs.org [asianpubs.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Inhibition of Src kinase activity by 4-anilino-5,10-dihydro-pyrimido[4,5-b]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 10. ulab360.com [ulab360.com]

- 11. promega.com [promega.com]

- 12. promega.com [promega.com]

Investigating the Reactivity of 2,4-Dichloroquinoline: A Technical Guide for Chemical and Pharmaceutical Researchers

Abstract: 2,4-Dichloroquinoline is a pivotal heterocyclic building block in the synthesis of a wide array of biologically active compounds. Its value stems from the differential reactivity of its two chlorine substituents, which allows for selective and sequential functionalization. This technical guide provides an in-depth exploration of the core reactivity of this compound, focusing on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are presented to equip researchers, scientists, and drug development professionals with the practical and theoretical knowledge required to effectively utilize this versatile scaffold in their research endeavors.

Introduction: The this compound Scaffold

Quinoline (B57606) and its derivatives are fundamental structures in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals with a broad range of activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3][4] this compound serves as a key intermediate, offering two reactive sites for the introduction of diverse chemical functionalities. Its chemical formula is C₉H₅Cl₂N, and it has a molecular weight of 198.05 g/mol . A one-pot, microwave-assisted synthesis from aromatic amines and malonic acid in the presence of POCl₃ provides a rapid and efficient route to this important precursor.[5]

Core Reactivity Principles: A Tale of Two Positions

The reactivity of this compound is dominated by the electronic properties of the quinoline ring system and the distinct environments of the chlorine atoms at the C2 and C4 positions.

-

C4 Position: The chlorine atom at the C4 position is vinylogous to a carbamoyl (B1232498) chloride and is highly activated towards nucleophilic attack. The electron-withdrawing effect of the ring nitrogen makes the C4 carbon significantly more electrophilic. Consequently, under nucleophilic aromatic substitution (SNAr) conditions, reaction almost exclusively occurs at this site first.[6][7][8][9]

-

C2 Position: The chlorine atom at the C2 position is adjacent to the ring nitrogen, resembling a 2-chloropyridine. While less reactive to traditional SNAr than the C4 position, its reactivity is pronounced in transition metal-catalyzed processes.[10] Interestingly, certain palladium-catalyzed reactions, such as the Sonogashira coupling, can show preferential reactivity at the C2 position, a phenomenon attributed to the coordinating effect of the quinoline nitrogen with the palladium catalyst.[11][12][13]

This differential reactivity is the cornerstone of its synthetic utility, enabling a stepwise approach to creating complex, 2,4-disubstituted quinoline derivatives.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is the most common transformation for this compound, primarily involving the regioselective displacement of the C4-chloride.[14] The reaction proceeds via the attack of a nucleophile to form a stabilized Meisenheimer intermediate, followed by the expulsion of the chloride ion.

Table 1: Nucleophilic Aromatic Substitution at C4 of Dichloroquinolines

| Nucleophile | Substrate | Conditions | Product | Yield | Reference |

| Butyl amine | 7-substituted-4-chloroquinoline | Neat, 120–130 °C, 6 h | Butyl-(7-substituted-quinolin-4-yl)-amine | - | [15] |

| Ethane-1,2-diamine | 4,7-dichloroquinoline (B193633) | Neat, 80 °C → 130 °C, 7 h | N¹-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine | - | [15] |